Amoxicillin Impurity D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

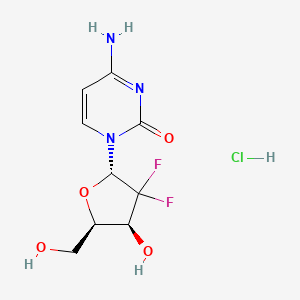

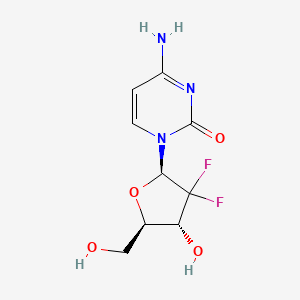

Amoxicillin Impurity D, also known as Amoxicillin Related Compound D, is a pharmaceutical secondary standard and certified reference material . Its empirical formula is C16H24N4O6S and its molecular weight is 400.45 . It is used in the pharmaceutical industry for various analytical applications .

Synthesis Analysis

The synthesis of Amoxicillin and its impurities has been analyzed using various techniques such as the Agilent 1220 Infinity LC System . This system allows for the analysis of impurities down to a level of 0.01% . Another study performed dynamic modelling, simulation, and optimization of the batch enzymatic synthesis of Amoxicillin .

Molecular Structure Analysis

The molecular structure of Amoxicillin Impurity D has been analyzed using techniques such as powder x-ray diffraction (PXRD) and differential scanning calorimetry (DSC) . These techniques have shown that the intensity of the PXRD peaks and the crystallinity of Amoxicillin increase with the pH of the powder .

Chemical Reactions Analysis

The chemical reactions involving Amoxicillin and its impurities have been analyzed using the Agilent 1220 Infinity LC System . This system allows for the analysis of Amoxicillin and its impurities on a 150 mm × 4.6 mm column with 1.8 µm particles .

Applications De Recherche Scientifique

Identification and Determination in Aquatic Environments : Amoxicillin degradation products, including Amoxicillin penicilloic acid and Amoxicillin penilloic acid, have been identified and quantified in secondary effluent and groundwater. This study emphasizes the importance of detecting and quantifying Amoxicillin degradation products as part of pharmaceutical residue studies in aquatic environments (Gozlan, Rotstein, & Avisar, 2013).

Stability Indicating HPLC Methods : A study developed HPLC methods for related substances analyses of Amoxicillin and Potassium Clavulanate mixtures. This method successfully separated eighteen Amoxicillin impurities, highlighting the role of chromatographic techniques in analyzing and identifying pharmaceutical impurities (Atici, Yazar, Ağtaş, Rıdvanoğlu, & Karlığa, 2017).

UV-Spectroscopy for Impurity Determination : A UV-spectrophotometric method was developed for determining Amoxicillin impurities like 4-HPG and 6-APA. This method aims for environmental and human health safety by using minimal chemicals (Ergin & Yasa, 2022).

Investigation of New Amoxicillin Impurities : Research has also focused on the detection and investigation of new Amoxicillin impurities, such as Amoxicillin sodium impurities, using methods like reversed-phase HPLC and ionspray mass spectrometry (Valvo et al., 1997).

Synthesis and Characterization of Potential Impurities : Efforts have been made to synthesize and characterize potential Amoxicillin impurities, contributing to the understanding of these substances and their analytical procedures (Panghal & Singh, 2015).

Mécanisme D'action

Target of Action

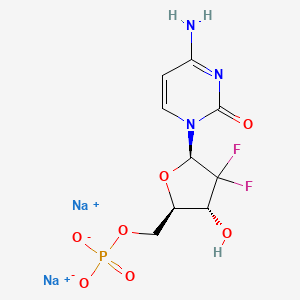

Amoxicillin Impurity D, also known as sodium;(4S)-2-[[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate, is a derivative of amoxicillin . The primary targets of amoxicillin are the penicillin-binding proteins (PBPs), which play a crucial role in bacterial cell wall synthesis .

Mode of Action

Amoxicillin Impurity D, like amoxicillin, inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Biochemical Pathways

The enzymatic synthesis of amoxicillin, and by extension Amoxicillin Impurity D, involves a desired synthesis and two undesired hydrolysis reactions of the main substrate, 6-aminopenicillanic acid (6-APA), and amoxicillin . The reaction pathway for the synthesis of amoxicillin is catalyzed by penicillin G acylase (PGA) .

Pharmacokinetics

The pharmacokinetics of Amoxicillin Impurity D are expected to be similar to those of amoxicillin. Amoxicillin has a mean central volume of distribution of 27.7 L and a mean clearance of 21.3 L/h . It is also formulated with clavulanic acid, a β-lactamase inhibitor, to expand the spectrum of β-lactamase-producing bacteria .

Result of Action

The result of the action of Amoxicillin Impurity D is the inhibition of bacterial cell wall synthesis, leading to the death of the bacteria . This makes it effective against both gram-positive and gram-negative bacteria .

Action Environment

The action of Amoxicillin Impurity D, like that of amoxicillin, can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . Additionally, the presence of β-lactamase-producing bacteria can influence the efficacy of the compound, which is why it is often combined with a β-lactamase inhibitor .

Safety and Hazards

Amoxicillin Impurity D, like Amoxicillin, may cause allergic or asthmatic symptoms or breathing difficulties if inhaled . Individuals who are allergic to penicillin antibiotics could have an allergic reaction, possibly severe . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves when handling Amoxicillin Impurity D .

Propriétés

IUPAC Name |

sodium;(4S)-2-[[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O6S.Na/c1-16(2)11(15(24)25)19-13(26-16)10(14(22)23)18-12(21)9(17)7-3-5-8(20)6-4-7;/h3-6,9-11,13,19-20H,17H2,1-2H3,(H,18,21)(H,22,23)(H,24,25);/q;+1/p-1/t9-,10?,11+,13?;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFQIGGKWCUTRP-FQBITWOQSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)[O-])C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](NC(S1)C(C(=O)O)NC(=O)[C@@H](C2=CC=C(C=C2)O)N)C(=O)[O-])C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N3NaO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

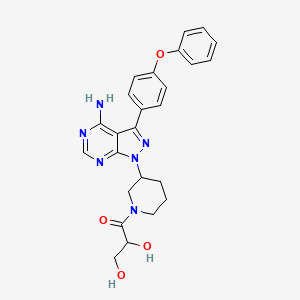

![(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B601139.png)